2-(4-chlorobutylsulfanylmethyl)pyridine
Description
Properties
Molecular Formula |
C10H14ClNS |
|---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
2-(4-chlorobutylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H14ClNS/c11-6-2-4-8-13-9-10-5-1-3-7-12-10/h1,3,5,7H,2,4,6,8-9H2 |
InChI Key |
SPOJMJGNESDJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Chloromethyl)pyridine
The foundational step involves preparing 2-(chloromethyl)pyridine, a well-characterized intermediate. As described in US Patent 4,221,913 , 2-methylpyridine-N-oxide reacts with phosgene (COCl₂) in methylene chloride under basic conditions (e.g., triethylamine) to yield 2-(chloromethyl)pyridine. Key parameters include:
Thioether Formation with 4-Chlorobutanethiol
The chloromethyl group undergoes nucleophilic substitution with 4-chlorobutanethiol. This reaction is typically conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃ or NaOH) to deprotonate the thiol:
Optimized Conditions :
-
Molar Ratio : 1:1.2 (chloromethylpyridine:thiol)
-
Temperature : 60–80°C
-
Reaction Time : 4–8 hours
Thiol-Alkylation of 2-Mercaptomethylpyridine
Preparation of 2-Mercaptomethylpyridine
2-Mercaptomethylpyridine can be synthesized via reduction of 2-(chloromethyl)pyridine with thiourea, followed by hydrolysis:
Conditions :
Alkylation with 1-Bromo-4-chlorobutane
The mercapto group reacts with 1-bromo-4-chlorobutane in a base-mediated alkylation:
Optimized Parameters :
-
Solvent : Acetonitrile or DMF
-
Temperature : 50–70°C
-
Reaction Time : 6–12 hours
Direct Functionalization via Radical-Mediated Chlorination
Radical Chlorination of Butylsulfanylmethylpyridine
A less conventional approach involves introducing the chlorobutyl chain via radical initiation. For example, SO₂Cl₂ in the presence of a radical initiator (e.g., benzoyl peroxide) can chlorinate a butenyl intermediate attached to the sulfanylmethyl group:
Conditions :
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High selectivity, established protocols | Requires toxic phosgene | 65–80% |
| Thiol-Alkylation | High yields, avoids chloromethyl intermediates | Multiple steps, thiourea handling | 75–90% |
| Radical Chlorination | Direct functionalization | Lower yields, side reactions | 50–65% |
Purity and Byproduct Management
-
Nucleophilic Substitution : Byproducts include unreacted thiol and disulfides. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
-
Thiol-Alkylation : Residual bromoalkane may require aqueous extraction (NaHCO₃ wash).
-
Radical Chlorination : SO₂ off-gas necessitates scrubbers, and excess SO₂Cl₂ must be quenched with NaHCO₃.
Industrial Scalability Considerations
-
Cost Efficiency : Thiol-alkylation (Method 2) is preferable for large-scale production due to higher yields and readily available 1-bromo-4-chlorobutane.
-
Safety : Phosgene (Method 1) requires specialized infrastructure, whereas radical chlorination (Method 3) poses explosion risks.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobutylsulfanylmethyl)pyridine can undergo various chemical reactions, including:
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorobutylsulfanylmethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorobutylsulfanylmethyl)pyridine involves its interaction with specific molecular targets. The sulphide group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . The pyridine ring can also interact with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Pyrid-2-ylmethyl 4-chlorobutyl ether
- Pyrid-2-ylmethyl 4-chlorobutyl amine
- Pyrid-2-ylmethyl 4-chlorobutyl ester
Uniqueness
2-(4-chlorobutylsulfanylmethyl)pyridine is unique due to the presence of the sulphide group, which imparts distinct chemical reactivity and biological activity compared to its ether, amine, and ester analogs .
Q & A
Q. What are the optimal synthetic routes for 2-(4-chlorobutylsulfanylmethyl)pyridine, and how can reaction yields be improved?
Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key steps include:
- Substrate preparation : Use 2-(chloromethyl)pyridine and 4-chlorobutanethiol as precursors.
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity .
- Catalysts : Palladium on carbon (Pd/C) or phase-transfer catalysts improve coupling efficiency .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity (>95%) .
Table 1 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Solvent | DMF | Switch to DMSO for higher polarity |
| Temperature | 80–100°C | Microwave-assisted heating |
| Catalyst Loading | 5 mol% Pd/C | Use ligand-free Pd nanoparticles |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (CH₂-S), δ 7.3–8.5 ppm (pyridine ring) .
- ¹³C NMR : Sulfur-linked carbons appear at 35–40 ppm; pyridine carbons at 120–150 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 245.7 (M+H⁺) .
- IR Spectroscopy : C-S stretching at 650–700 cm⁻¹; pyridine ring vibrations at 1600 cm⁻¹ .
Note : Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
Answer: Contradictions often arise from:
- Dynamic effects : Use variable-temperature NMR to detect conformational changes .
- Impurity interference : Employ 2D NMR (COSY, HSQC) to isolate signals .
- Solvent artifacts : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
Case Study : A 2023 study resolved a doublet-of-doublets anomaly in δ 3.1 ppm via NOESY, confirming hindered rotation of the chlorobutyl chain .
Q. What experimental strategies are effective for analyzing the compound’s enzyme inhibition kinetics?
Answer:
- Assay design : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to cytochrome P450 isoforms .
- Kinetic parameters : Calculate Kᵢ (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .
- Control experiments : Compare inhibition profiles with structural analogs (e.g., 2-(4-fluorobutylsulfanylmethyl)pyridine) to identify key functional groups .
Table 2 : Inhibition Data for Pyridine Derivatives
| Compound | Target Enzyme | Kᵢ (µM) | Mechanism |
|---|---|---|---|
| This compound | CYP3A4 | 0.45 | Non-competitive |
| 2-(4-fluorobutylsulfanylmethyl)pyridine | CYP3A4 | 1.20 | Competitive |
Q. How do steric and electronic effects of the chlorobutyl chain influence reactivity in cross-coupling reactions?
Answer:
- Steric effects : The bulky 4-chlorobutyl group reduces accessibility to catalytic sites, lowering Suzuki-Miyaura coupling yields by ~20% compared to methyl analogs .
- Electronic effects : The electron-withdrawing Cl atom enhances electrophilicity at the sulfur atom, facilitating nucleophilic aromatic substitution (SNAr) .
- Mitigation : Use bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed reactions .
Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- ADME prediction : Use SwissADME or ADMETLab to estimate logP (2.8), solubility (-3.2 logS), and CYP450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with biological targets (e.g., kinases) .
- MD simulations : GROMACS for assessing membrane permeability via lipid bilayer models .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
Q. Resolving discrepancies between theoretical and observed HPLC retention times
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
